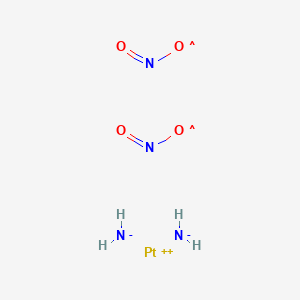
CID 138397980
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(2+) azanide–nitrosooxidanyl (1/2/2) is a complex chemical compound that features a platinum ion coordinated with azanide and nitrosooxidanyl ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+) azanide–nitrosooxidanyl (1/2/2) typically involves the reaction of platinum salts with azanide and nitrosooxidanyl precursors under controlled conditions. One common method is the reaction of platinum(II) chloride with sodium azanide and nitrosooxidanyl in an aqueous medium. The reaction is carried out at room temperature with constant stirring to ensure complete mixing of the reactants. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of Platinum(2+) azanide–nitrosooxidanyl (1/2/2) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using advanced techniques such as column chromatography and crystallization.
化学反应分析
Types of Reactions
Platinum(2+) azanide–nitrosooxidanyl (1/2/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or to elemental platinum.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) nanoparticles.
科学研究应用
Platinum(2+) azanide–nitrosooxidanyl (1/2/2) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component of diagnostic imaging agents.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of Platinum(2+) azanide–nitrosooxidanyl (1/2/2) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum ion can form coordination complexes with nucleophilic sites on these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of DNA replication and transcription, making the compound a potential anticancer agent.
相似化合物的比较
Similar Compounds
Platinum(2+) chloride: A simpler platinum complex used in various catalytic applications.
Platinum(2+) ammine complexes: Known for their use in chemotherapy (e.g., cisplatin).
Platinum(2+) acetylacetonate: Used in materials science for the preparation of thin films and coatings.
Uniqueness
Platinum(2+) azanide–nitrosooxidanyl (1/2/2) is unique due to its combination of azanide and nitrosooxidanyl ligands, which confer distinct reactivity and stability compared to other platinum complexes. This uniqueness makes it a valuable compound for specialized applications in catalysis, medicine, and materials science.
属性
InChI |
InChI=1S/2NO2.2H2N.Pt/c2*2-1-3;;;/h;;2*1H2;/q;;2*-1;+2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUFAHVIZMPWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].N(=O)[O].N(=O)[O].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N4O4Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932214 |
Source


|
| Record name | Platinum(2+) azanide--nitrosooxidanyl (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14409-61-1 |
Source


|
| Record name | Platinum(2+) azanide--nitrosooxidanyl (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














